molecular formula C15H14FNO3 B8309292 2-Fluoro-1-nitro-4-(3-phenylpropoxy)benzene

2-Fluoro-1-nitro-4-(3-phenylpropoxy)benzene

Cat. No. B8309292
M. Wt: 275.27 g/mol
InChI Key: IUVZWUHRJOCUMD-UHFFFAOYSA-N
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Patent
US09035059B2

Procedure details

Potassium carbonate (20.7 g, 150 mmol) and 3-phenylpropyl bromide (18.2 mL, 120 mmol) were added to a solution of 3-fluoro-4-nitrophenol (15.7 g, 100 mmol) in N,N-dimethylformamide (200 mL) at room temperature and the mixture was stirred at 85° C. for 6 hr. After cooling to room temperature, water was added to the reaction mixture and the mixture was extracted three times with ethyl acetate. The organic layer was washed with 1 mol/L hydrochloric acid and brine and dried over anhydrous sodium sulfate and then the desiccant was filtered off, followed by concentration under reduced pressure. The resulting residue was dried under reduced pressure to afford 2-fluoro-1-nitro-4-(3-phenylpropoxy)benzene as a brown oil (33.2 g).
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[C:7]1([CH2:13][CH2:14][CH2:15]Br)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[F:17][C:18]1[CH:19]=[C:20]([OH:27])[CH:21]=[CH:22][C:23]=1[N+:24]([O-:26])=[O:25].O>CN(C)C=O>[F:17][C:18]1[CH:19]=[C:20]([O:27][CH2:15][CH2:14][CH2:13][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:21]=[CH:22][C:23]=1[N+:24]([O-:26])=[O:25] |f:0.1.2|

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
18.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCCBr
Name
Quantity
15.7 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 85° C. for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 1 mol/L hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
the desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OCCCC1=CC=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 33.2 g
YIELD: CALCULATEDPERCENTYIELD 120.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.